(5-Nitrobenzimidazol-1-yl)methanol

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

(5-Nitrobenzimidazol-1-yl)methanol (CAS 101421-10-7) is an N-1-hydroxymethyl-substituted 5-nitrobenzimidazole derivative with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol. This compound belongs to the privileged 5-nitrobenzimidazole scaffold class, which is extensively validated in medicinal chemistry for the development of antimicrobial, antitumor, and antiparasitic agents.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 101421-10-7
Cat. No. B026481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitrobenzimidazol-1-yl)methanol
CAS101421-10-7
Synonyms1-Benzimidazolemethanol,5-nitro-(6CI)
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N=CN2CO
InChIInChI=1S/C8H7N3O3/c12-5-10-4-9-7-3-6(11(13)14)1-2-8(7)10/h1-4,12H,5H2
InChIKeyACMITGLMJPPHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrobenzimidazol-1-yl)methanol (CAS 101421-10-7): Sourcing Guide for a Core 5-Nitrobenzimidazole Building Block


(5-Nitrobenzimidazol-1-yl)methanol (CAS 101421-10-7) is an N-1-hydroxymethyl-substituted 5-nitrobenzimidazole derivative with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound belongs to the privileged 5-nitrobenzimidazole scaffold class, which is extensively validated in medicinal chemistry for the development of antimicrobial, antitumor, and antiparasitic agents [1]. The presence of the hydroxymethyl group at the N-1 position distinguishes it from 2-substituted analogs and provides a reactive handle for further functionalization, making it a versatile intermediate for constructing focused compound libraries and targeted molecular probes.

5-Nitrobenzimidazol-1-yl)methanol: Why Regioisomeric and N-Substitution Patterns Dictate Synthetic and Biological Outcomes


The regioisomeric placement of the hydroxymethyl substituent on the benzimidazole core critically determines both chemical reactivity and biological profile. 2-Hydroxymethyl-5-nitrobenzimidazole (CAS 20034-00-8) is the predominant literature regioisomer with documented cytotoxicity (IC50 = 50 ± 5 µM against methionine synthase-dependent cancer cells) and defined pKa values [1]. However, N-1-substituted 5-nitrobenzimidazoles have been shown to yield enhanced antitumor activity when the N-1 position is elaborated with heterocyclic moieties, with compounds achieving IC50 values as low as 4.52 µg in MCF7 breast cancer models [2]. Simple replacement of the 1-hydroxymethyl group with a methyl or hydrogen abolishes this vector for downstream diversification—a critical consideration for medicinal chemistry groups sourcing building blocks for structure-activity relationship (SAR) exploration.

Quantitative Benchmarking of (5-Nitrobenzimidazol-1-yl)methanol Against Closest Analogs


Regioisomeric Differentiation: 1-Hydroxymethyl vs. 2-Hydroxymethyl in 5-Nitrobenzimidazole Derivatives

The 1-hydroxymethyl regioisomer (target compound) provides a distinct synthetic entry point compared to the better-characterized 2-hydroxymethyl-5-nitrobenzimidazole. The 2-isomer has a documented pKa value positioning it as the weakest acid among 2-alkyl-substituted 5-nitrobenzimidazoles (acidic strength order: 2-CF3 > 2-CF2Cl > 2-CH2Cl > 2-CH3 > 2-CH2OH), reflecting the electron-donating character of the hydroxymethyl group and its influence on the benzimidazole NH acidity (pKa in DMSO and aqueous solvent mixtures determined potentiometrically) [1]. While the target 1-isomer was not included in this specific pKa study, the N-1 substitution blocks the tautomeric proton entirely, fundamentally altering hydrogen-bonding capacity and metal-coordination behavior relative to 2-substituted and unsubstituted analogs. The 2-hydroxymethyl isomer exhibits cytotoxicity with IC50 = 50 ± 5 µM in methionine synthase-dependent cancer cells [2].

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

N-1 Substitution Value Proposition: Potency Gains Realized Through Position-1 Elaboration of 5-Nitrobenzimidazoles

A systematic structure-activity study of 1-substituted-2-methyl-5-nitrobenzimidazoles demonstrated that N-1 substitution with heterocyclic moieties (e.g., thiadiazoles, tetrazoles, triazoles) can yield potent antitumor activity. Compound 2 (1-substituted-2-methyl-5-nitrobenzimidazole) exhibited an IC50 of 4.52 µg against the MCF7 breast cancer cell line, while compound 7 showed IC50 = 8.29 µg [1]. This study establishes the N-1 position as a critical vector for introducing molecular diversity that translates into measurable cytotoxicity. (5-Nitrobenzimidazol-1-yl)methanol serves as a precursor for constructing such N-1-elaborated analogs via derivatization of the hydroxymethyl group, providing direct access to this validated pharmacophoric strategy.

Antitumor Cytotoxicity Medicinal Chemistry

Antiviral Activity of Closely Related N-1-Substituted 5-Nitrobenzimidazoles

A series of alkylated benzimidazole derivatives including N-1-substituted 5-nitrobenzimidazoles was evaluated for anti-HIV and anti-YFV activity. Compound 2b, 3-(2-chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-ol, demonstrated potent inhibition of yellow fever virus with an EC50 of 0.7824 × 10⁻² µM, while the most active anti-HIV compound (3a, a 5,6-dibromo analog) achieved an IC50 of 0.386 × 10⁻⁵ µM [1]. These data confirm that the N-1-substituted 5-nitrobenzimidazole scaffold is capable of delivering sub-nanomolar antiviral potency, reinforcing the value of (5-nitrobenzimidazol-1-yl)methanol as a starting material for synthesizing antiviral candidates via hydroxymethyl derivatization.

Antiviral Yellow Fever Virus HIV

Synthetic Intermediate Accessibility: Comparative Yield Analysis of Hydroxymethyl-5-nitrobenzimidazole Isomers

The 2-hydroxymethyl-5-nitrobenzimidazole isomer can be synthesized from 5-nitrobenzimidazole and formaldehyde in 84% yield and subsequently converted to phenylcarbamate derivatives in 84-86% yield [1]. While direct synthetic yield data for the 1-hydroxymethyl isomer (target compound) via the analogous formaldehyde-based N-hydroxymethylation of 5-nitrobenzimidazole is not reported in the primary literature, 1-hydroxymethylation of benzimidazoles with formaldehyde is an established transformation [2]. The target compound's availability as a pre-formed, well-characterized building block eliminates the need for in-house N-hydroxymethylation optimization, offering procurement efficiency over the alternative approach of purchasing 5-nitrobenzimidazole (CAS 94-52-0) and performing the hydroxymethylation step internally.

Synthetic Chemistry Process Chemistry Yield Comparison

Antimicrobial Activity Landscape: 5-Nitrobenzimidazole Scaffold Requires N-1 or C-2 Substitution for Potency

Studies on 5-nitro-2-aryl-substituted-1H-benzimidazole libraries demonstrate that substitution at the 2-position is essential for antimicrobial activity, with compounds active against Vancomycin-resistant Enterococcus, S. aureus, B. subtilis, E. coli, and C. albicans [1]. Similarly, bis-5(6)-nitrobenzimidazoles show MIC values between 50-400 µg/mL against gram-positive bacteria (E. faecalis and S. aureus) [2]. Unsubstituted 5-nitrobenzimidazole (CAS 94-52-0) shows only a slight inhibitory effect on xanthine oxidase (IC50 = 86.84 µM) . These findings collectively demonstrate that the unelaborated 5-nitrobenzimidazole core lacks meaningful potency and that substitution—whether at N-1 (via the target compound's hydroxymethyl handle) or C-2—is required to unlock biological activity.

Antimicrobial MIC Benzimidazole Derivatives

Preferred Deployment Scenarios for (5-Nitrobenzimidazol-1-yl)methanol in R&D and Industrial Settings


Medicinal Chemistry: Synthesis of N-1-Elaborated 5-Nitrobenzimidazole Antitumor Libraries

The hydroxymethyl group at N-1 serves as a reactive handle for introducing diverse heterocyclic moieties (thiadiazoles, triazoles, tetrazoles) that have been shown to impart low-microgram IC50 values against MCF7 breast cancer cells [1]. Procurement of this pre-functionalized building block enables rapid parallel synthesis of focused antitumor libraries targeting the N-1 substitution vector, bypassing the need to develop and optimize N-1 alkylation conditions from 5-nitrobenzimidazole.

Antiviral Drug Discovery: Precursor for N-1-Substituted Anti-YFV and Anti-HIV Candidates

N-1-substituted 5-nitrobenzimidazole analogs have demonstrated picomolar to low nanomolar potency against yellow fever virus (EC50 = 7.8 × 10⁻³ µM) and HIV (IC50 = 3.86 × 10⁻⁶ µM) [1]. (5-Nitrobenzimidazol-1-yl)methanol provides a direct starting point for synthesizing these and related N-1-alkylated antiviral candidates through O-functionalization or conversion to N-1-haloalkyl derivatives, supporting hit-to-lead optimization programs in antiviral research.

Chemical Biology: Synthesis of 5-Nitrobenzimidazole-Based Activity Probes and Affinity Reagents

The N-1 hydroxymethyl group allows for facile attachment of linkers, biotin tags, or fluorophores without perturbing the 5-nitro pharmacophore. This positions the compound as a precursor for generating chemical biology tools (e.g., photoaffinity probes, PROTAC precursors) targeting enzymes such as methionine synthase, for which structurally related 5-nitrobenzimidazoles show inhibitory activity (2-hydroxymethyl analog IC50 = 50 µM) [1].

Process Chemistry and Scale-Up: Cost-Effective Diversification Node for 5-Nitrobenzimidazole-Derived APIs

As a pre-formed N-1-functionalized intermediate, (5-nitrobenzimidazol-1-yl)methanol eliminates one synthetic step relative to starting from 5-nitrobenzimidazole (CAS 94-52-0), with the formaldehyde-based N-hydroxymethylation step typically proceeding in ~80-85% yield based on analogous benzimidazole chemistry [1]. For contract research organizations (CROs) and pharmaceutical development teams, this step-efficiency translates directly into reduced campaign timelines and lower cumulative process development costs.

Quote Request

Request a Quote for (5-Nitrobenzimidazol-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.